N-Hydroxymorpholine-4-carboxamide

Description

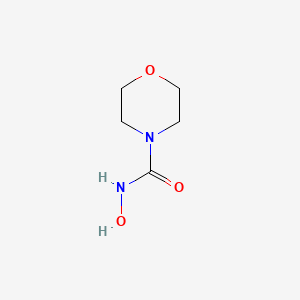

N-Hydroxymorpholine-4-carboxamide (CAS: 545379-74-6) is a hydroxylamine derivative featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted with a hydroxamic acid group (–CONHOH) . This structural motif is notable for its metal-chelating properties, which are critical in biological systems, particularly in enzyme inhibition (e.g., histone deacetylases or metalloproteases) . Its physicochemical and biological properties distinguish it from related morpholine carboxamides, as discussed below.

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

N-hydroxymorpholine-4-carboxamide |

InChI |

InChI=1S/C5H10N2O3/c8-5(6-9)7-1-3-10-4-2-7/h9H,1-4H2,(H,6,8) |

InChI Key |

VFKUVJKBMUOOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Morpholine Carboxamides

Key Observations :

- Hydroxamic Acid vs. Aryl Substitution : The hydroxamic acid group in this compound enables metal chelation, unlike the aryl-substituted analogs, which rely on lipophilic interactions .

- Heterocycle Impact : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to pyrrolidine derivatives .

Key Observations :

- Hydrogenation Methods : Pd/C-catalyzed hydrogenation (e.g., nitro to amine reduction in ) is common in synthesizing aryl-substituted carboxamides.

- Crystal Packing : Aryl-substituted morpholine carboxamides exhibit chair conformations and hydrogen-bonded networks, which influence solubility and stability .

Table 3: Comparative Properties

Key Observations :

Structure-Activity Relationships (SAR) and Toxicity

- Hydroxamic Acid Group : Critical for binding metalloenzymes; removal (e.g., in N-phenyl derivatives) abolishes this activity .

- Aryl Substitutents : Electron-withdrawing groups (e.g., –Cl in N-(4-Chlorophenyl)morpholine-4-carboxamide) may enhance binding to hydrophobic pockets .

- Toxicity: Hydroxylamines like this compound may exhibit mutagenicity, limiting therapeutic use compared to non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.